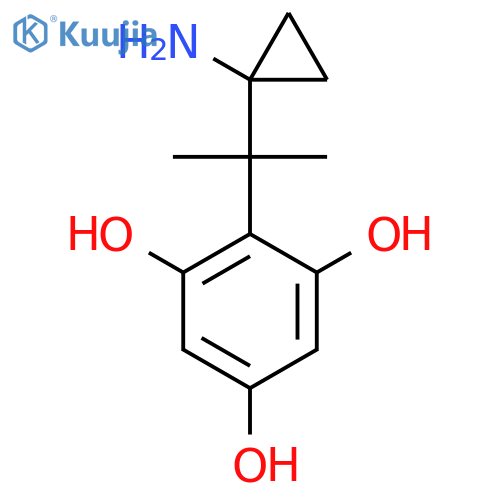Cas no 2228501-06-0 (2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)

2228501-06-0 structure
商品名:2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol
2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol 化学的及び物理的性質
名前と識別子
-
- 2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol
- 2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol
- 2228501-06-0
- EN300-1735830
-
- インチ: 1S/C12H17NO3/c1-11(2,12(13)3-4-12)10-8(15)5-7(14)6-9(10)16/h5-6,14-16H,3-4,13H2,1-2H3
- InChIKey: AXCXNSLEMJKVPT-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=C(C=1C(C)(C)C1(CC1)N)O)O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735830-0.05g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1735830-0.25g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1735830-10g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1735830-0.1g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1735830-0.5g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1735830-1.0g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 1g |
$1286.0 | 2023-06-04 | ||
| Enamine | EN300-1735830-1g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1735830-5g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1735830-10.0g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 10g |
$5528.0 | 2023-06-04 | ||
| Enamine | EN300-1735830-2.5g |
2-[2-(1-aminocyclopropyl)propan-2-yl]benzene-1,3,5-triol |
2228501-06-0 | 2.5g |
$2520.0 | 2023-09-20 |
2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
2228501-06-0 (2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol) 関連製品
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
